

Technical Guide: 7-Bromo-2-methylquinolin-4-ol - Synthesis, Characterization, and Biological Potential

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Compound of Interest

Compound Name: *7-Bromo-2-methylquinolin-4-ol*

Cat. No.: *B1267453*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **7-Bromo-2-methylquinolin-4-ol**, a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route adapted from established methodologies for structurally similar compounds. It further details proposed experimental protocols for its synthesis and characterization, alongside a discussion of its potential biological activities based on the known pharmacology of the quinoline scaffold. This guide serves as a valuable resource for researchers interested in the synthesis and evaluation of novel quinoline-based compounds.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the quinoline ring plays a crucial role in modulating the pharmacological profile of these molecules. **7-Bromo-2-methylquinolin-4-ol** incorporates a bromine atom at the 7-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position, features that are anticipated to influence its

biological and physicochemical properties. While specific literature on **7-Bromo-2-methylquinolin-4-ol** is scarce, its structural similarity to other biologically active quinolines makes it a compound of interest for further investigation.

Physicochemical Properties (Predicted)

Quantitative data for **7-Bromo-2-methylquinolin-4-ol** is not extensively available in the literature. The following table summarizes predicted physicochemical properties.

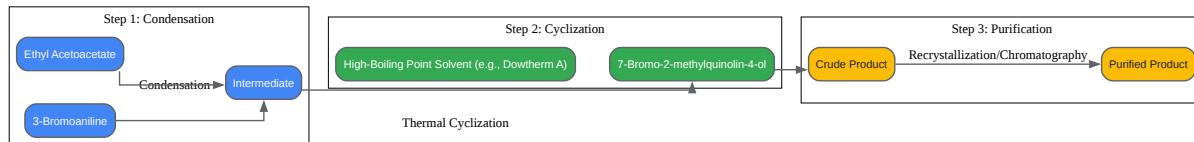
Property	Value	Source
Molecular Formula	C ₁₀ H ₈ BrNO	PubChem
Molecular Weight	238.08 g/mol	PubChem
XlogP (predicted)	2.6	PubChem
Monoisotopic Mass	236.97893 Da	PubChem[1]

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to **7-Bromo-2-methylquinolin-4-ol** can be achieved through a multi-step process commencing with a Gould-Jacobs reaction. This established method is widely used for the synthesis of 4-hydroxyquinolines.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 3-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized at high temperature to yield the desired **7-Bromo-2-methylquinolin-4-ol**.



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Caption: Proposed synthetic workflow for **7-Bromo-2-methylquinolin-4-ol**.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for similar quinoline syntheses and serve as a guide.

Step 1: Synthesis of Ethyl 3-(3-bromoanilino)but-2-enoate (Intermediate)

- In a round-bottom flask, combine 3-bromoaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
- Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
- Heat the mixture at 120-140°C for 2-4 hours, with continuous removal of water using a Dean-Stark apparatus.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature. The crude intermediate can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of **7-Bromo-2-methylquinolin-4-ol**

- In a separate reaction vessel, preheat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 250-260°C.
- Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
- Maintain the temperature for 30-60 minutes to facilitate the cyclization reaction.
- Monitor the reaction by TLC until the intermediate is consumed.
- Cool the reaction mixture to below 100°C and add a non-polar solvent like hexane to precipitate the product.
- Filter the solid, wash with hexane, and dry to obtain the crude **7-Bromo-2-methylquinolin-4-ol**.

Step 3: Purification

- The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

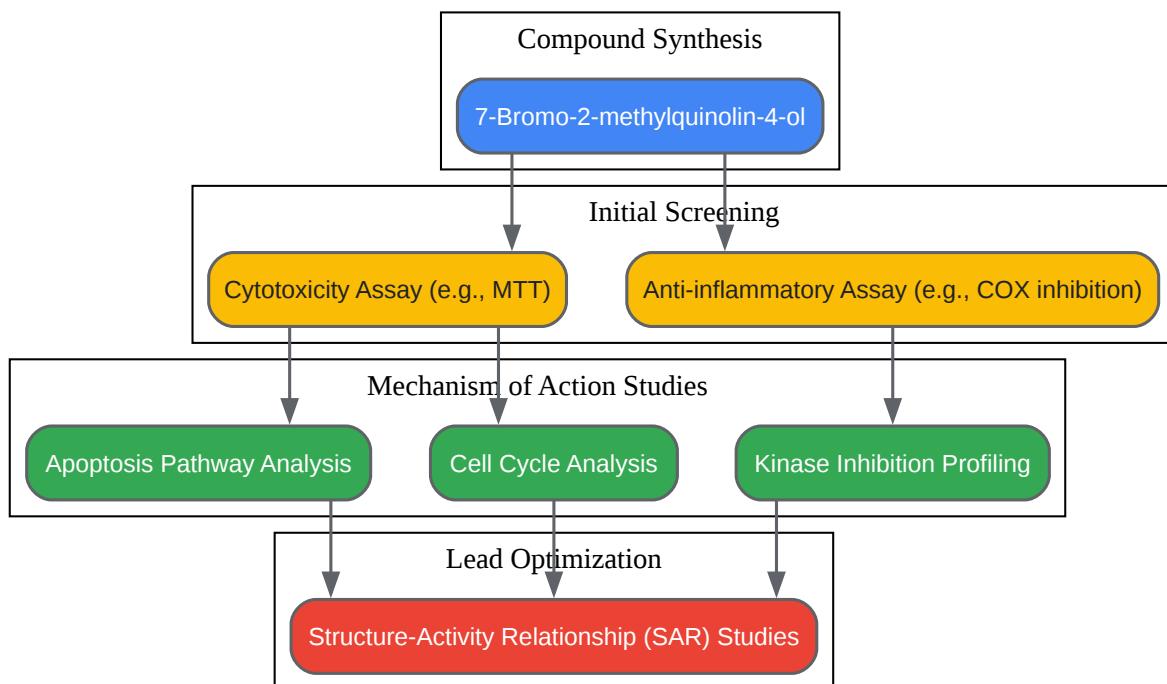
Characterization

The synthesized **7-Bromo-2-methylquinolin-4-ol** should be characterized using standard analytical techniques to confirm its identity and purity.

Technique	Expected Observations
¹ H NMR	Aromatic protons in the 6-8 ppm region, a singlet for the methyl group around 2.5 ppm, and a broad singlet for the hydroxyl proton.
¹³ C NMR	Resonances corresponding to the quinoline core carbons and the methyl carbon.
Mass Spectrometry	A molecular ion peak corresponding to the calculated molecular weight.
FT-IR Spectroscopy	Characteristic peaks for O-H, C-H, C=C, and C-Br bonds.
Melting Point	A sharp melting point range indicating the purity of the compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for **7-Bromo-2-methylquinolin-4-ol** is not available, the quinoline scaffold is known to interact with various biological targets. Bromophenol derivatives, in general, have shown potential as antioxidant and anticancer agents.^{[2][3]} Based on this, a hypothetical screening workflow can be proposed.



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Caption: Hypothetical workflow for biological evaluation.

Potential Signaling Pathways of Interest

- **Apoptosis Pathways:** Many quinoline-based anticancer agents induce apoptosis through the intrinsic or extrinsic pathways. Key proteins to investigate would include caspases, Bcl-2 family proteins, and p53.
- **MAPK Signaling Pathway:** This pathway is crucial for cell proliferation and survival and is often dysregulated in cancer. The effect of the compound on the phosphorylation status of key kinases like ERK, JNK, and p38 could be evaluated.
- **NF-κB Signaling Pathway:** As a key regulator of inflammation, inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs.

Conclusion

This technical guide provides a foundational understanding of **7-Bromo-2-methylquinolin-4-ol** for researchers in drug discovery and development. While direct experimental data is limited, the proposed synthetic route and characterization methods, along with the discussion of potential biological activities, offer a solid starting point for the investigation of this promising compound. Further research is warranted to synthesize, characterize, and evaluate the pharmacological profile of **7-Bromo-2-methylquinolin-4-ol** to unlock its full therapeutic potential.

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